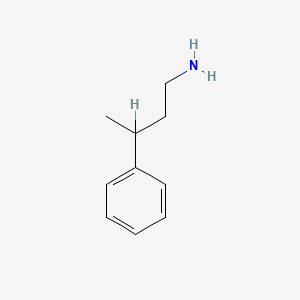

![molecular formula C14H18O3 B1608951 3-氧代-3-[4-(丙烷-2-基)苯基]丙酸乙酯 CAS No. 54957-66-3](/img/structure/B1608951.png)

3-氧代-3-[4-(丙烷-2-基)苯基]丙酸乙酯

描述

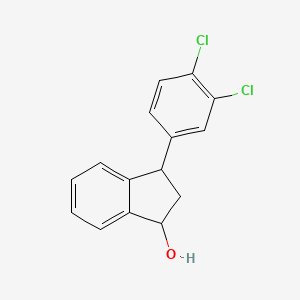

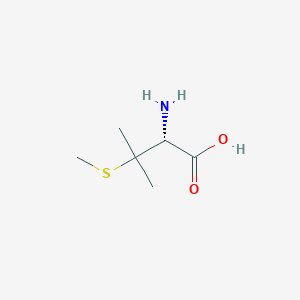

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol1. It has garnered significant attention due to its unique properties1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate. However, similar compounds are often synthesized through various organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate consists of a propanoate ester group attached to a phenyl group with a propan-2-yl (isopropyl) substituent1. The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not available in the resources I have. However, as an ester, it could potentially undergo reactions such as hydrolysis, reduction, and transesterification.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not fully detailed in the available resources. However, it’s known that it has a molecular weight of 234.29 g/mol1.科学研究应用

-

Stereoselective Bioreduction

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate ((S)-HEES) acts as a key chiral intermediate for the blockbuster antidepressant drug duloxetine . This can be achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) that contains a 3-oxoacyl structure .

- Methods of Application : The sequences of the short-chain dehydrogenase/reductases from Chryseobacterium sp. CA49 were analyzed, and the putative 3-oxoacyl-acyl-carrier-protein reductase, ChKRED12, was able to stereoselectively catalyze the NADPH-dependent reduction to produce (S)-HEES .

- Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .

-

Reactions with 1,2-Binucleophiles

- Scientific Field : Organic Chemistry .

- Application Summary : Reactions of ethyl 3- (4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents (hydrazine, phenylhydrazine, hydroxylamine) leads to the formation of some new pyrazole and isoxazole derivatives .

- Methods of Application : The reaction of ethyl 3- (4-oxo-4H-chromen-3-yl)prop-2-enoates with hydrazine as the simplest representative of 1,2-binucleophilic reagents proceeded under mild conditions (ethanol, room temperature) with a small (20 mol %) excess of hydrazine .

- Results or Outcomes : The reactions led to the formation of pyrazole derivatives in high yields (81–99%) .

-

Production of (S)-Duloxetine

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .

- Methods of Application : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

- Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .

-

Synthesis of Quinoxaline Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .

- Methods of Application : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .

- Results or Outcomes : Quinoxalines and fused ring systems show diverse pharmacological activities .

-

Production of (S)-Duloxetine

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .

- Methods of Application : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

- Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .

-

Synthesis of Quinoxaline Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .

- Methods of Application : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .

- Results or Outcomes : Quinoxalines and fused ring systems show diverse pharmacological activities .

安全和危害

Specific safety and hazard information for Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is not available in the resources I have. As with all chemicals, it should be handled with appropriate safety measures to prevent harm.

未来方向

The future directions of research and applications involving Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not specified in the available resources. Given its unique properties1, it could potentially be of interest in various fields of chemistry and materials science.

Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.

属性

IUPAC Name |

ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZYAOSIMPAQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374809 | |

| Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |

CAS RN |

54957-66-3 | |

| Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

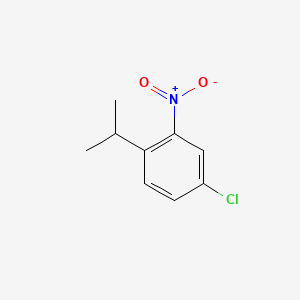

![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)

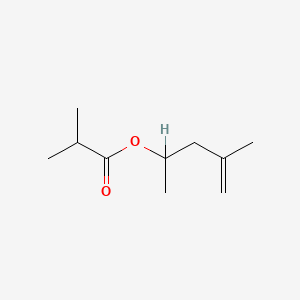

![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)